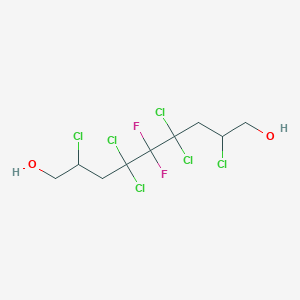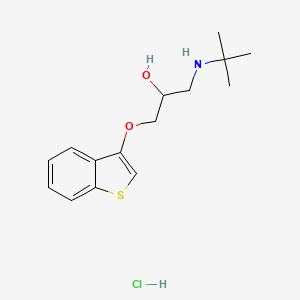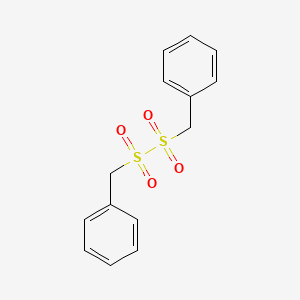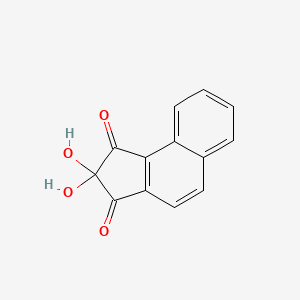
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- is a complex organic compound known for its unique chemical structure and properties This compound is part of the indene family, which is characterized by a fused ring system containing both benzene and cyclopentadiene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of dihydroxy derivatives or fully reduced hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. This compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione: Lacks the hydroxyl groups, resulting in different reactivity and applications.
2,3-Dihydro-1H-indene-1-methanamine: Contains an amine group instead of hydroxyl groups, leading to different biological activity.
Uniqueness: 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- is unique due to the presence of two hydroxyl groups, which significantly influence its chemical behavior and potential applications. This structural feature distinguishes it from other indene derivatives and contributes to its versatility in research and industry.
Properties
CAS No. |
74877-24-0 |
|---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2,2-dihydroxycyclopenta[a]naphthalene-1,3-dione |
InChI |
InChI=1S/C13H8O4/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)12(15)13(11,16)17/h1-6,16-17H |
InChI Key |
YLRJWSJUOMSWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(C3=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


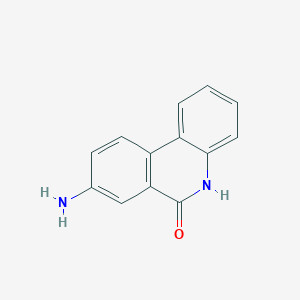
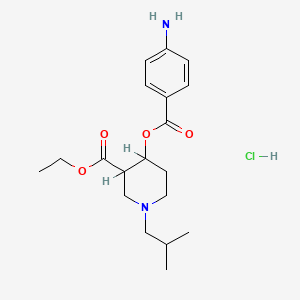

![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)

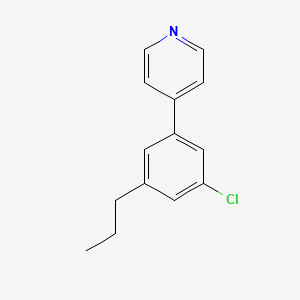


![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)

